molecular formula C21H18FNO4 B2378395 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938025-58-2

3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2378395
CAS No.: 938025-58-2
M. Wt: 367.376
InChI Key: HJLFMKCIGHHBLR-UHFFFAOYSA-N
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Description

This compound belongs to the furo[3,2-c]chromen-4-one (furocoumarin) family, characterized by a fused furan and coumarin scaffold. Key structural features include:

  • 2-Methoxyethylamino group at position 2, contributing to solubility and hydrogen-bonding interactions.
  • Methyl substituent at position 8, which may influence steric effects and metabolic stability.

Furocoumarins are studied for their fluorescence properties, metal-ion sensing capabilities, and antimicrobial activities .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(2-methoxyethylamino)-8-methylfuro[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c1-12-3-8-16-15(11-12)19-18(21(24)26-16)17(13-4-6-14(22)7-5-13)20(27-19)23-9-10-25-2/h3-8,11,23H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLFMKCIGHHBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)F)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one is a member of the furochromene class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 321.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorophenyl group enhances binding affinity to specific enzymes and receptors, while the methoxyethyl group improves solubility and bioavailability. Mechanistic studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : Particularly in cholinesterase enzymes, which are crucial for neurotransmission.
  • Receptor Modulation : Influencing signaling pathways related to various physiological processes.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, studies have shown that modifications in the structure can lead to varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
3c18.115.6
3d24.330.1
3b10.47.7

Anticancer Activity

The furochromene scaffold has been linked to anticancer properties in various studies. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through multiple pathways.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against a range of pathogens. The presence of electron-withdrawing groups such as fluorine enhances antibacterial efficacy.

Case Studies and Research Findings

  • Study on Anticholinesterase Activity : A study published in Frontiers in Chemistry demonstrated that derivatives with fluorine substitution showed enhanced inhibitory effects on AChE and BChE, indicating potential for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Mechanisms : Research highlighted in Chemistry Reviews detailed how furochromene derivatives induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .
  • Antimicrobial Efficacy : A recent investigation found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria, supporting their potential as new antimicrobial agents .

Scientific Research Applications

Structural Features

The compound features a furochromene backbone, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyethyl groups enhances its pharmacological profile by potentially increasing lipophilicity and modulating biological interactions.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Cholinesterase Inhibition

Research indicates that derivatives of furochromene compounds exhibit inhibitory activity against cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. For example, studies have shown that certain substituted furochromenes can inhibit acetylcholinesterase with IC50 values in the low micromolar range, suggesting their potential as lead compounds for drug development targeting cognitive disorders .

Antioxidant Activity

Furochromene derivatives have been evaluated for their antioxidant properties. Compounds with similar structures have demonstrated significant free radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
3-(4-fluorophenyl)-...15.0
4-Hydroxycoumarin25.0
Quercetin10.0

Anti-inflammatory Properties

Some studies suggest that furochromene derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory agents.

Case Study: Inhibition of COX Enzymes

Research has indicated that specific furochromene derivatives inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro assays have shown promising results with IC50 values comparable to established anti-inflammatory drugs .

Anticancer Activity

The structural diversity of furochromenes allows for the exploration of their anticancer potential.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on various cancer cell lines have demonstrated that certain furochromene derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Furo[3,2-c]Chromen-4-One Family

The following structurally related compounds highlight the impact of substituent variations:

Compound Name Substituents (Positions) Key Properties/Applications References
3-(4-Fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one 3: 4-Fluorophenyl; 2: 2-Methoxyethylamino; 8: Methyl Enhanced solubility, fluorescence potential
3-(Furan-2-yl)-8-methyl-4H-furo[3,2-c]chromen-4-one (3c) 3: Furan-2-yl; 8: Methyl IR: 1680 cm⁻¹ (C=O); MS: 266.0 (M⁺)
2-(Cyclohexylamino)-3-(4-chlorophenyl)-4H-furo[3,2-c]chromen-4-one (FC) 2: Cyclohexylamino; 3: 4-Chlorophenyl Fe³⁺ fluorescence sensor in aqueous media
3-(Benzofuran-2-yl)-4H-furo[3,2-c]chromen-4-one (4a) 3: Benzofuran-2-yl Higher molecular weight (MS: 302.0 M⁺)

Key Observations :

  • The 2-methoxyethylamino group offers superior solubility in polar solvents compared to cyclohexylamino (FC) or unsubstituted amino groups.
  • The 8-methyl group reduces steric hindrance relative to bulkier substituents (e.g., chloro in FC), favoring interaction with biological targets .
Comparison with Flavonoid Derivatives

Flavanones and flavonols share structural similarities with furocoumarins but differ in core scaffold and bioactivity:

Compound Name Core Structure Key Features References
2-(4-Fluorophenyl)-2H-chromen-4(3H)-one Flavanone Antioxidant activity; Crystallographic data
3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one Flavonol Fluorescence due to extended conjugation
Target Compound Furo[3,2-c]chromen-4-one Enhanced rigidity from fused furan ring

Key Observations :

  • Unlike flavanones, the target compound’s amino group enables pH-dependent solubility and metal-ion coordination .

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